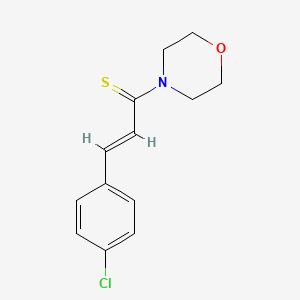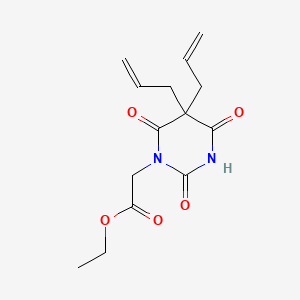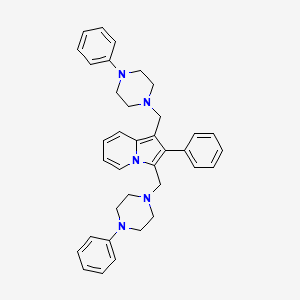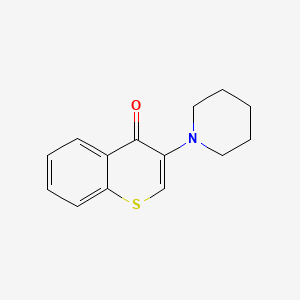![molecular formula C16H14 B13813546 4b,5,9b,10-Tetrahydroindeno[2,1-a]indene CAS No. 5695-17-0](/img/structure/B13813546.png)
4b,5,9b,10-Tetrahydroindeno[2,1-a]indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4b,5,9b,10-Tetrahydroindeno[2,1-a]indene is an organic compound with the molecular formula C16H14 and a molar mass of 206.288 g/mol This compound is part of the indene family, characterized by its unique fused ring structure, which includes both cyclopentane and benzene rings
Preparation Methods
The synthesis of 4b,5,9b,10-Tetrahydroindeno[2,1-a]indene can be achieved through several synthetic routes. One common method involves the reaction of bromobenzene and the trimethylsilyl enolate of methyl phenylacetate with lithium diisopropylamide in tetrahydrofuran . This reaction yields the desired compound through a series of steps that include enolate formation, nucleophilic substitution, and cyclization.
Chemical Reactions Analysis
4b,5,9b,10-Tetrahydroindeno[2,1-a]indene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride .
For example, oxidation of this compound can lead to the formation of this compound-5,10-dione . Substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
4b,5,9b,10-Tetrahydroindeno[2,1-a]indene has several applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
In biology and medicine, derivatives of this compound have been studied for their potential biological activities. For instance, some derivatives have shown promise as anti-inflammatory and anticancer agents . Additionally, its structural analogs are being explored for their potential use in drug development.
In industry, this compound and its derivatives are used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and polymer chemistry .
Mechanism of Action
The mechanism of action of 4b,5,9b,10-Tetrahydroindeno[2,1-a]indene and its derivatives depends on their specific chemical structure and the biological targets they interact with. Generally, these compounds exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity .
For example, some derivatives may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects . The exact pathways and molecular targets involved can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
4b,5,9b,10-Tetrahydroindeno[2,1-a]indene can be compared with other similar compounds, such as indene and its derivatives. Indene itself is a simpler compound with a similar fused ring structure but lacks the additional hydrogenation seen in this compound .
Other similar compounds include this compound-5,10-dione and its derivatives, which have additional functional groups that can further modulate their chemical and biological properties . The uniqueness of this compound lies in its specific hydrogenation pattern and the resulting chemical properties that make it suitable for various applications.
Properties
CAS No. |
5695-17-0 |
|---|---|
Molecular Formula |
C16H14 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
4b,5,9b,10-tetrahydroindeno[2,1-a]indene |
InChI |
InChI=1S/C16H14/c1-3-7-13-11(5-1)9-15-14-8-4-2-6-12(14)10-16(13)15/h1-8,15-16H,9-10H2 |
InChI Key |
WAOYYDRELAGSPG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CC3=CC=CC=C23)C4=CC=CC=C41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B13813465.png)
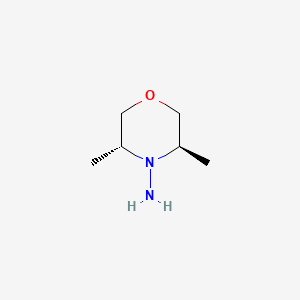
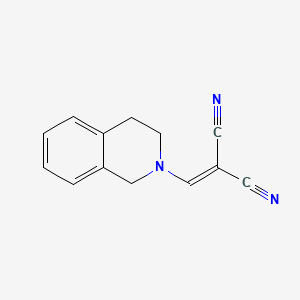
![Furo[3,2-e]benzothiazole (9CI)](/img/structure/B13813482.png)
![(2E)-3-butyl-2-[(2Z,4E)-5-(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)-3-chloropenta-2,4-dienylidene]-1,1-dimethylbenzo[e]indole;perchlorate](/img/structure/B13813483.png)
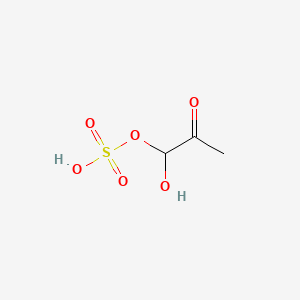
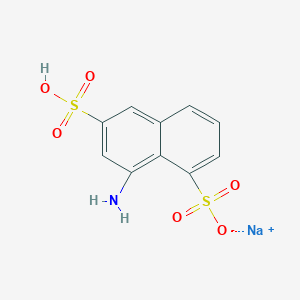
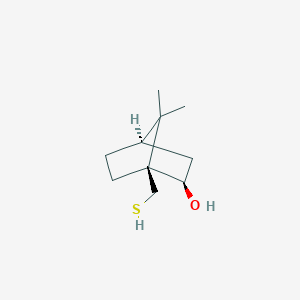
![3,5-Dibromo-2-[[[(4-bromobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13813498.png)
![Sodium;1-[8-(2,5-dioxopyrrol-1-yl)octanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13813502.png)
